molecular formula C27H28ClN3O3S2 B11978017 N-(4-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

N-(4-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B11978017
M. Wt: 542.1 g/mol
InChI Key: RPGBQFPRNMQBNK-VHXPQNKSSA-N
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Description

“N-(4-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide” is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a thiazolidinone ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.

    Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reactions: The final step involves coupling the thiazolidinone and indole derivatives with the chlorophenyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the indole moiety.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, the compound might be investigated for its potential as a pharmaceutical agent. The presence of the indole moiety suggests it could interact with biological targets such as enzymes or receptors.

Medicine

Medically, the compound could be explored for its potential therapeutic effects. The thiazolidinone ring is a common feature in many bioactive molecules, indicating possible applications in drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its diverse functional groups.

Mechanism of Action

The mechanism of action of “N-(4-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to tryptophan-binding proteins, while the thiazolidinone ring might interact with cysteine residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
  • N-(4-chlorophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

Uniqueness

The uniqueness of “N-(4-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide” lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The octyl chain, in particular, may enhance its lipophilicity, potentially improving its interaction with lipid membranes or hydrophobic pockets in proteins.

Properties

Molecular Formula

C27H28ClN3O3S2

Molecular Weight

542.1 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C27H28ClN3O3S2/c1-2-3-4-5-6-9-16-30-26(34)24(36-27(30)35)23-20-10-7-8-11-21(20)31(25(23)33)17-22(32)29-19-14-12-18(28)13-15-19/h7-8,10-15H,2-6,9,16-17H2,1H3,(H,29,32)/b24-23-

InChI Key

RPGBQFPRNMQBNK-VHXPQNKSSA-N

Isomeric SMILES

CCCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl)/SC1=S

Canonical SMILES

CCCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl)SC1=S

Origin of Product

United States

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